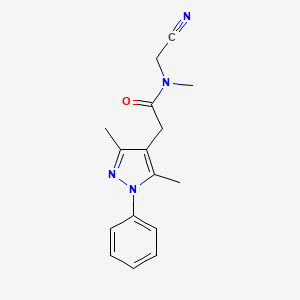

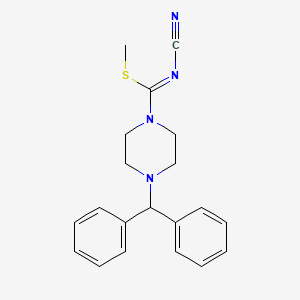

(E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid, commonly known as BTH, is an organic compound with potential applications in scientific research. BTH is a synthetic derivative of thiamine, a vitamin that plays an essential role in energy metabolism. BTH has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor properties, making it a promising candidate for various research applications.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- A range of N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides were synthesized and tested for antimicrobial activity. Compounds showed activity against S.aureus ATCC No. 25923, indicating potential as antimicrobial agents (Frolov et al., 2017).

Anticancer and Antiangiogenic Effects

- Thioxothiazolidin-4-one derivatives exhibited significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, suggesting their potential for anticancer therapy (Chandrappa et al., 2010).

- Novel 4-thiazolidinones containing benzothiazole moiety were screened for anticancer activity, showing promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Anti-inflammatory Agents and Enzyme Inhibition

- Derivatives of 4-oxo-2-thioxothiazolidin-3-yl)acetic acids were identified as potent and selective inhibitors of aldose reductase, an enzyme involved in diabetic complications. This indicates their therapeutic potential in managing conditions related to enzyme dysfunction (Kučerová-Chlupáčová et al., 2020).

Molecular Docking and Photophysical Properties

- The synthesis and evaluation of new fluorescent compounds for the selective determination of Co2+ ions showcased the adaptability of thioxothiazolidin derivatives in sensor applications, emphasizing their utility beyond biological activities (Rui-j, 2013).

Propiedades

IUPAC Name |

3-[6-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S2/c26-20(24-18-11-7-10-17(15-18)22(27)28)12-5-2-6-13-25-21(30)19(31-23(25)29)14-16-8-3-1-4-9-16/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,24,26)(H,27,28)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGMFHLJYNLEFL-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2576165.png)

![2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2576166.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)](/img/structure/B2576168.png)

![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride](/img/structure/B2576169.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2576171.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2576172.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)